molecular formula C20H21N3O2S2 B13810531 Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B13810531
M. Wt: 399.5 g/mol
InChI Key: ZOSKOTCCXXAADP-UHFFFAOYSA-N
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Description

Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the acetamide and acetylphenyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that play a role in its biological activity. The compound may exert its effects through binding to these targets, modulating their activity, and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: A class of compounds with a similar core structure, known for their diverse biological activities.

    Acetamides: Compounds containing the acetamide functional group, with various applications in chemistry and medicine.

Uniqueness

Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O2S2/c1-5-16-12(3)27-20-18(16)19(21-13(4)22-20)26-10-17(25)23-15-8-6-14(7-9-15)11(2)24/h6-9H,5,10H2,1-4H3,(H,23,25)

InChI Key

ZOSKOTCCXXAADP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C

Origin of Product

United States

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